![molecular formula C20H20BrN3O2 B5821577 2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5821577.png)
2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
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Overview
Description
The compound 2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic ring, a dimethylamino group, and a cyclopropane-fused isoindole core. Its intricate structure suggests potential utility in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-(dimethylamino)benzaldehyde with an appropriate amine, followed by cyclization to form the isoindole core. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated version of the original molecule .
Scientific Research Applications
2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Mechanism of Action
The mechanism by which 2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione exerts its effects is not fully understood. its structure suggests that it may interact with molecular targets such as enzymes or receptors. The bromine atom and dimethylamino group could facilitate binding to specific sites, while the isoindole core might provide stability and specificity .
Comparison with Similar Compounds
Similar Compounds
2-bromo-1-(4-dimethylamino-phenyl)-ethanone: This compound shares the brominated aromatic ring and dimethylamino group but lacks the cyclopropane-fused isoindole core.
4-(dimethylamino)phenacyl bromide: Similar in structure but with different functional groups and a simpler core.
Uniqueness
The uniqueness of 2-({(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione lies in its complex structure, which combines multiple functional groups and a fused ring system. This complexity provides a range of potential interactions and applications that simpler compounds may not offer .
Properties
IUPAC Name |
4-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-23(2)16-6-3-10(7-15(16)21)9-22-24-19(25)17-11-4-5-12(14-8-13(11)14)18(17)20(24)26/h3-7,9,11-14,17-18H,8H2,1-2H3/b22-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBZAGPXOHXALC-LSFURLLWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NN2C(=O)C3C4C=CC(C3C2=O)C5C4C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/N2C(=O)C3C4C=CC(C3C2=O)C5C4C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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